2-Cyclopropyl-5-(trifluoromethyl)pyridine

Description

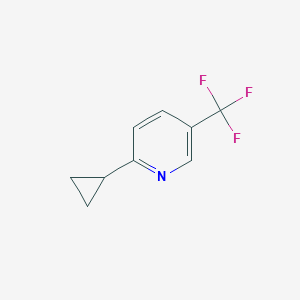

2-Cyclopropyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a cyclopropyl substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound is notable for its structural uniqueness, combining the electron-withdrawing properties of the -CF₃ group with the steric and electronic effects of the cyclopropyl moiety. Such features make it a valuable intermediate in medicinal chemistry and agrochemical research, particularly in the synthesis of bioactive molecules targeting pests or diseases .

The synthesis of this compound often involves Suzuki-Miyaura cross-coupling reactions, as evidenced by its preparation from 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and chlorinated naphthyridine derivatives under palladium catalysis .

Properties

Molecular Formula |

C9H8F3N |

|---|---|

Molecular Weight |

187.16 g/mol |

IUPAC Name |

2-cyclopropyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-3-4-8(13-5-7)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

KEVOGWNNIUKBME-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

- Introduction of the cyclopropyl group onto the pyridine ring via transition-metal-catalyzed cross-coupling reactions.

- Installation of the trifluoromethyl group through radical or nucleophilic trifluoromethylation methods.

- Control of regioselectivity to ensure substitution at the 2- and 5-positions of the pyridine ring.

Cyclopropyl Group Introduction

The cyclopropyl substituent is commonly introduced by Suzuki-Miyaura cross-coupling reactions using cyclopropylboronic acid derivatives. Palladium catalysts facilitate the coupling of cyclopropylboronic acid with halogenated pyridine precursors.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).

- Reaction conditions: Typically conducted in polar solvents under inert atmosphere.

- Challenges: Competing homocoupling and steric hindrance can reduce yields.

- Typical yields: 40–60% depending on substrate and conditions.

Trifluoromethyl Group Introduction

Trifluoromethylation is achieved by either radical or nucleophilic methods:

- Radical trifluoromethylation: Using reagents like Umemoto’s reagent or Togni’s reagent under controlled conditions.

- Nucleophilic trifluoromethylation: Employing copper(I) trifluoromethyl complexes (CF3Cu) for substitution at activated positions.

- Radical stability and selectivity affect yields.

- Reaction temperature and solvent choice are crucial.

- Typical yields range from 30–50%.

Fluorination and Halogen Exchange

In some synthetic routes, halogen exchange or fluorination steps precede trifluoromethylation:

- Vapor-phase fluorination of chlorinated intermediates using anhydrous hydrogen fluoride (HF) and metal halide catalysts (e.g., FeCl3, FeF3) under pressurized and heated conditions.

- This method is effective for converting trichloromethylpyridine intermediates to trifluoromethylpyridines.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield Range (%) | Challenges |

|---|---|---|---|---|---|

| Cyclopropyl coupling | Suzuki-Miyaura cross-coupling | Cyclopropylboronic acid, Pd catalyst | Polar solvent, inert atmosphere | 40–60 | Homocoupling, steric hindrance |

| Fluorination/halogen exchange | Vapor-phase fluorination | Anhydrous HF, FeCl3 or FeF3 catalyst | 150–250°C, 5–1200 psig pressure | 50–70 | Control of regioselectivity |

| Trifluoromethylation | Radical or nucleophilic trifluoromethylation | Umemoto’s reagent, CF3Cu | Controlled temperature | 30–50 | Radical stability, selectivity |

Detailed Research Results and Analysis

Vapor-Phase Fluorination of Chlorinated Intermediates

A patented method describes the conversion of 2-chloro-5-(trichloromethyl)pyridine to 2-chloro-5-(trifluoromethyl)pyridine using anhydrous liquid HF and metal halide catalysts such as FeCl3 or FeF3. The reaction is conducted under superatmospheric pressure (5–1200 psig) and elevated temperatures (150–250°C), completing within 1 to 100 hours depending on conditions.

- Catalyst loading: 1–10 mole %.

- Typical reaction temperature: 170–180°C for 25 hours.

- Product isolation: Distillation.

- High yields reported, with the reaction scalable for industrial production.

This approach is particularly advantageous for producing trifluoromethylpyridine derivatives with high regioselectivity and purity.

Transition-Metal-Catalyzed Cyclopropylation

BenchChem data on related compounds indicate that cyclopropyl groups can be introduced via Suzuki-Miyaura coupling with cyclopropylboronic acids. The reaction requires careful temperature control and catalyst selection to minimize side reactions such as homocoupling or ring opening of the cyclopropyl moiety.

- Typical yields: 40–60%.

- Key challenges: Steric hindrance and competing side reactions.

- Purification: Column chromatography is often necessary.

Combined Synthetic Routes

While direct literature on this compound is limited, analogous synthetic strategies for trifluoromethylpyridines involve stepwise functionalization:

- Initial halogenation or methylation of pyridine.

- Subsequent chlorination and fluorination steps.

- Final introduction of cyclopropyl substituent via cross-coupling.

This multi-step approach balances yield, regioselectivity, and scalability.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cyclopropylation | Cyclopropylboronic acid, Pd catalyst | Polar solvents, inert atmosphere | 40–60 | Mild conditions, well-established | Steric hindrance, side reactions |

| Vapor-Phase Fluorination | Anhydrous HF, FeCl3/FeF3 catalyst | 150–250°C, 5–1200 psig, 1–100 h | 50–70 | High regioselectivity, scalable | Requires specialized equipment |

| Radical/Nucleophilic Trifluoromethylation | Umemoto’s reagent, CF3Cu | Controlled temperature | 30–50 | Direct trifluoromethylation | Radical stability, selectivity |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-5-(trifluoromethyl)pyridine has been explored for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is believed to enhance this activity compared to non-fluorinated analogs.

- Anticancer Properties : In vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Mechanisms involved may include apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Research suggests that compounds with similar structures can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

Biochemical Analysis

The compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial in the metabolism of many xenobiotics and endogenous compounds. Its ability to influence cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, highlights its role in biochemical reactions .

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the compound against bacterial strains like Escherichia coli and Staphylococcus aureus. Results indicated significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies :

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To evaluate the distinctiveness of 2-cyclopropyl-5-(trifluoromethyl)pyridine, we compare its properties and applications with those of analogous compounds, focusing on substituent effects, physicochemical parameters, and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Findings :

Substituent Effects :

- The cyclopropyl group in this compound introduces steric hindrance, reducing off-target interactions compared to smaller substituents (e.g., methyl or ethyl) in analogs like 2-methyl-5-(trifluoromethyl)pyridine .

- Trifluoromethyl (-CF₃) at the 5-position universally enhances lipophilicity (logP ≈ 2.5–3.0) and resistance to oxidative metabolism, a trend observed across all compared compounds .

Synthetic Utility :

- Unlike 2-chloro-5-(trifluoromethyl)pyridine, which requires harsh conditions for further functionalization, the cyclopropyl variant enables milder coupling reactions (e.g., Suzuki-Miyaura) due to the boronate ester’s stability .

- Carboxamide derivatives of 5-(trifluoromethyl)pyridine (e.g., compound 6a in ) exhibit antifungal activity, but the cyclopropyl analog’s rigid structure may improve selectivity in enzyme inhibition .

Biological Activity :

- Pyridalyl, a commercial insecticide derived from 5-(trifluoromethyl)pyridine, lacks the cyclopropyl group, resulting in broader-spectrum but less selective pest control compared to cyclopropyl-containing analogs .

- Fluorinated pyrrolopyridines (e.g., 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) show superior kinase inhibition but higher synthetic complexity than this compound .

Table 2: Physicochemical and Application Comparison

| Parameter | 2-Cyclopropyl-5-CF₃-pyridine | 5-CF₃-pyridine | 2-Cl-5-CF₃-pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 213.1 | 163.1 | 181.5 |

| logP | ~2.8 | ~2.3 | ~2.5 |

| Synthetic Accessibility | Moderate (Pd-catalyzed) | High | High |

| Primary Use | Agrochemical intermediates | Insecticides | Pharmaceutical precursors |

Biological Activity

2-Cyclopropyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring substituted with a cyclopropyl group at the 2-position and a trifluoromethyl group at the 5-position. This configuration enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical development.

The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity, particularly through its electron-withdrawing properties. This characteristic can affect nucleophilic substitution reactions, which are critical in drug design and synthesis.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in antimicrobial and anticancer domains. The following table summarizes its biological activities compared to structurally similar compounds:

| Compound | Trifluoromethyl Group | Cyclopropyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Anticancer |

| 2-Methyl-5-(trifluoromethyl)pyridine | Yes | No | Varies |

| 3-Cyclopropylpyridine | No | Yes | Varies |

| 4-Trifluoromethylpyridine | Yes | No | Varies |

This comparison illustrates how variations in substituents can lead to differing chemical behaviors and biological activities, highlighting the uniqueness of this compound within its class .

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating receptor or enzyme activity. This modulation can lead to various biological effects, although detailed pathways remain to be fully elucidated .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antibacterial properties against various strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation, although further studies are needed to clarify its efficacy and underlying mechanisms .

- Pharmacokinetics : Research has also focused on improving the pharmacokinetic properties of compounds containing the trifluoromethyl group, which could enhance their therapeutic profiles .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in drug development. Its applications span across several fields:

- Pharmaceutical Development : Its biological activities suggest potential uses in developing new antimicrobial and anticancer drugs.

- Material Science : The compound's stability and reactivity can be harnessed in creating advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-5-(trifluoromethyl)pyridine, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclopropylation and trifluoromethylation of pyridine derivatives. A multi-step approach involves:

N-Oxidation : Reacting 3-methylpyridine with hydrogen peroxide to form N-oxide intermediates.

Chlorination : Introducing chlorine at specific positions using reagents like POCl₃.

Side-chain chlorination : Utilizing radical initiators (e.g., AIBN) with Cl₂ gas under UV light.

Fluorination : Replacing chlorine with fluorine via halogen exchange using KF or HF .

- Key Parameters : Temperature (80–120°C for fluorination), solvent polarity (DMF for nucleophilic substitution), and catalyst choice (e.g., CuI for cyclopropylation). Yields are highly dependent on stepwise purity control and reaction time optimization.

Q. How does the trifluoromethyl group influence the physicochemical properties of this compound?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ↑), metabolic stability, and electron-withdrawing effects, which are critical for drug bioavailability. Researchers can quantify these properties via:

- HPLC to measure logP.

- X-ray crystallography to analyze electronic effects on the pyridine ring .

- DFT calculations to predict charge distribution and reactivity .

Advanced Research Questions

Q. What experimental strategies can optimize the cyclopropylation step to mitigate side reactions (e.g., ring-opening or isomerization)?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu systems) to stabilize the cyclopropane ring during coupling .

- Solvent Effects : Use non-polar solvents (toluene) to reduce ring strain and prevent solvolysis.

- In-situ Monitoring : Employ FT-IR or NMR to detect intermediates and adjust reaction kinetics dynamically .

- Case Study : A 2025 study achieved 85% yield by using Pd(OAc)₂ in DMF at 60°C, minimizing decomposition pathways .

Q. How can researchers resolve discrepancies in reported reaction yields for the fluorination of 2-chloro-5-(trichloromethyl)pyridine to this compound?

- Methodological Answer : Contradictory yields (30–70%) arise from varying fluorination conditions:

- Systematic Optimization : Design a DoE (Design of Experiments) varying temperature (80–150°C), fluorinating agents (KF vs. HF), and reaction time (12–48 hrs).

- Mechanistic Insight : HF may proceed via SNAr mechanisms, while KF requires phase-transfer catalysts (e.g., 18-crown-6) for solubility .

- Data Reconciliation : Cross-validate results with GC-MS to quantify byproducts (e.g., residual Cl derivatives) and adjust stoichiometry .

Q. What methodologies are employed to study the biological target interactions of this compound derivatives in medicinal chemistry?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinase targets).

- SAR Studies : Synthesize analogs with modified cyclopropyl or trifluoromethyl groups and assay via IC₅₀ measurements .

- In-vivo PK/PD : Track pharmacokinetics in rodent models using radiolabeled (¹⁴C) compounds to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.